molecular formula C18H15N5O5 B2667367 9-(3,4-dimethoxyphenyl)-2-(furan-2-yl)-8-oxo-7H-purine-6-carboxamide CAS No. 898422-67-8

9-(3,4-dimethoxyphenyl)-2-(furan-2-yl)-8-oxo-7H-purine-6-carboxamide

Cat. No. B2667367
M. Wt: 381.348
InChI Key: VZLTUCNAXFQCEI-UHFFFAOYSA-N
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Description

9-(3,4-dimethoxyphenyl)-2-(furan-2-yl)-8-oxo-7H-purine-6-carboxamide, commonly known as 'DMFP', is a synthetic compound that belongs to the family of purine derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DMFP has been found to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.

Scientific Research Applications

Enhancement of Polyamide Performance

Aromatic polyamides incorporating (carbazol-9-yl)triphenylamine units synthesized from a related diamine monomer showed improved solubility, thermal stability, and electrochromic performance. These materials, capable of undergoing well-defined redox processes, exhibit strong color changes under applied potentials, demonstrating potential for advanced material applications (Wang & Hsiao, 2014).

Novel Syntheses in Organic Chemistry

Research into the synthesis of complex molecules, such as the creation of the grisane system through addition reactions and hydrogenation, showcases the compound's role in advancing synthetic methodologies. This work provides a basis for the development of new chemical entities with potential applications in drug discovery and materials science (Ahbab et al., 1976).

Drug Design and Bioactivity Prediction

In-silico studies have been conducted to predict the drug likeness and oral bioavailability of novel compounds, including 9-benzyl-6-(furan-2-yl)-2-(N,N dimethylamino)-9H-purine derivatives. These studies help in identifying potential drug candidates by evaluating their physicochemical properties, lipophilicity, solubility, and pharmacokinetics, thus reducing the cost and time involved in drug development (Singh, Goyal, & Sethi, 2022).

Antiprotozoal Agent Development

Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents includes the synthesis of compounds from 2-acetylfuran. These studies highlight the potential of such compounds in developing treatments for protozoal infections, demonstrating strong DNA affinities and in vitro and in vivo activities against pathogens (Ismail et al., 2004).

Synthesis and Biological Evaluation

Synthesis and characterization of various derivatives, such as those involving thiophene and carboxamide groups, have been studied for their antimicrobial properties and potential pharmacological applications. These efforts contribute to the broader search for new antimicrobial agents and underscore the versatility of such chemical frameworks in medicinal chemistry (Talupur, Satheesh, & Chandrasekhar, 2021).

properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-2-(furan-2-yl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O5/c1-26-10-6-5-9(8-12(10)27-2)23-17-14(21-18(23)25)13(15(19)24)20-16(22-17)11-4-3-7-28-11/h3-8H,1-2H3,(H2,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLTUCNAXFQCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3,4-dimethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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